Ethyl 2-(4-bromophenyl)acrylate

Übersicht

Beschreibung

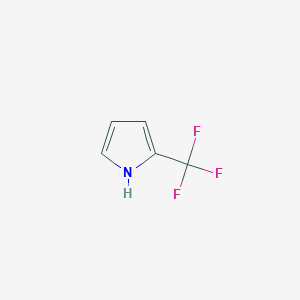

Ethyl 2-(4-bromophenyl)acrylate (EBPA) is an organic compound with the chemical formula C9H9BrO2. It is a colorless liquid that is soluble in organic solvents and is used in a variety of scientific and industrial applications. EBPA is a member of the acrylate family, which is a group of compounds that are used as monomers in the production of polymers. EBPA is a versatile compound that is used in a variety of laboratory experiments, as well as in a number of industrial and commercial applications.

Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Mechanisms

Ethyl 2-(4-bromophenyl)acrylate is utilized in various catalytic processes and reaction mechanisms, demonstrating its versatility in organic synthesis. A study by Kelkar et al. (1994) explored the vinylation of bromobiphenyls using ethyl acrylate with a homogeneous nickel catalyst, achieving high selectivity for the vinylation product, ethyl 4-(4′-hydroxyphenyl)cinnamate. This research underlines the effectiveness of certain catalyst systems in promoting specific reactions involving ethyl 2-(4-bromophenyl)acrylate, highlighting its potential in synthesizing complex organic compounds (Kelkar, Hanaoka, Kubota, & Sugi, 1994).

Corrosion Inhibition

The compound has been investigated for its role in corrosion inhibition. Lgaz et al. (2017) studied the effect of chalcone derivatives, including ethyl 2-(4-bromophenyl)acrylate variants, on mild steel corrosion in hydrochloric acid solution. These derivatives demonstrated high inhibition activities, with their adsorption on the mild steel surface following the Langmuir adsorption model. This suggests the potential of ethyl 2-(4-bromophenyl)acrylate derivatives as effective corrosion inhibitors in acidic environments (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).

Material Science and Polymerization

Ethyl 2-(4-bromophenyl)acrylate's reactivity has been leveraged in material science, particularly in the synthesis of polymers. Research by Pandolfi et al. (2019) on the deprotonation of β-Bromopropionanilides showcased two distinct pathways leading to different products, one of which involves the formation of acrylanilide, underscoring the chemical's adaptability in creating diverse molecular structures. This versatility is crucial for the development of new materials with tailored properties (Pandolfi, Chiarotto, Mattiello, Petrucci, & Feroci, 2019).

Electrochemical Applications

Ethyl 2-(4-bromophenyl)acrylate also finds applications in electrochemical studies. For instance, its derivatives have been analyzed for their suitability in non-linear optical (NLO) responses, revealing the compound's potential in advanced optical and electronic applications. Rawat and Singh (2015) characterized a newly synthesized derivative, demonstrating its electrophilic strength and identifying reactive sites within the molecule, which could be valuable for the formation of heterocyclic compounds with NLO properties (Rawat & Singh, 2015).

Environmental and Green Chemistry

The adaptation of ethyl 2-(4-bromophenyl)acrylate in environmentally friendly processes is a topic of growing interest. Sharma and Degani (2010) developed a green protocol for the Heck reaction of aryl bromides, utilizing a cost-effective and environmentally friendly ionic liquid for synthesizing important UV-B sunscreen agents. This not only demonstrates the compound's applicability in synthesizing commercially valuable products but also its role in promoting sustainable chemical processes (Sharma & Degani, 2010).

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMAUGGMECQITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466973 | |

| Record name | Ethyl 2-(4-bromophenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromophenyl)acrylate | |

CAS RN |

331779-03-4 | |

| Record name | Ethyl 2-(4-bromophenyl)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

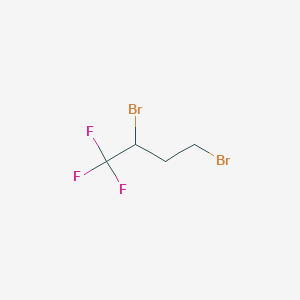

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B1610295.png)

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)